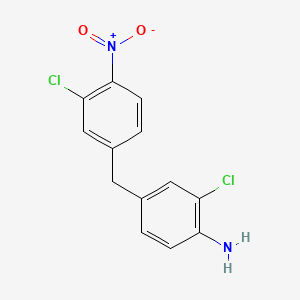
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, methoxy, and methylsulfanyl substituents on the phenyl and pyrazole rings, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-2-fluoro-5-methoxyphenylboronic acid and 3-(methylsulfanyl)-1H-pyrazole.
Coupling Reaction: The key intermediates are then subjected to a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an appropriate solvent. This reaction forms the carbon-carbon bond between the phenyl and pyrazole rings.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, methoxy, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-1H-pyrazole: Lacks the methylsulfanyl group.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy and methylsulfanyl groups, makes 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole unique
Propiedades
Número CAS |
141577-01-7 |
|---|---|
Fórmula molecular |
C11H10ClFN2OS |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
5-(4-chloro-2-fluoro-5-methoxyphenyl)-3-methylsulfanyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2OS/c1-16-10-3-6(8(13)4-7(10)12)9-5-11(17-2)15-14-9/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
RVMHEMTZNUHMSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=CC(=NN2)SC)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


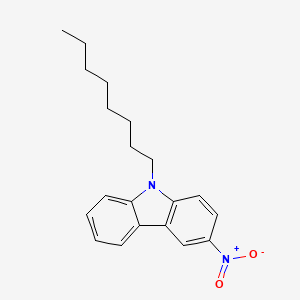
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
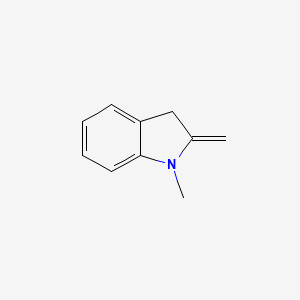

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
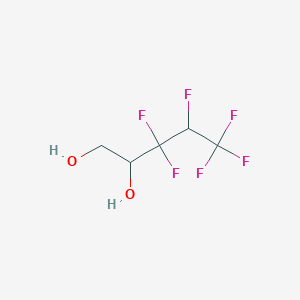
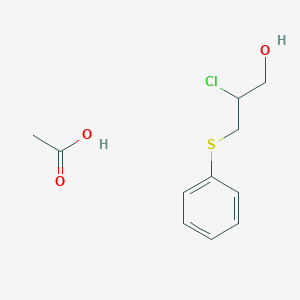
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)

